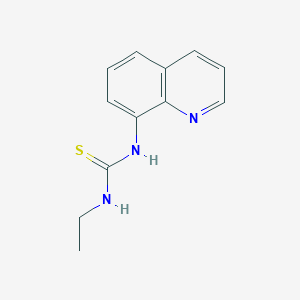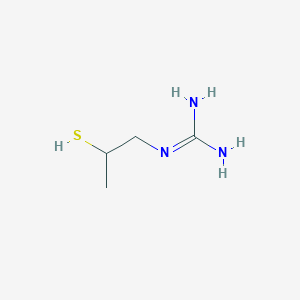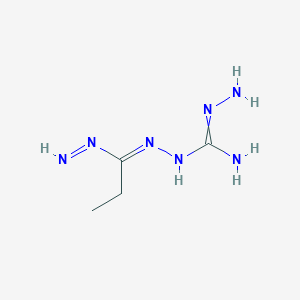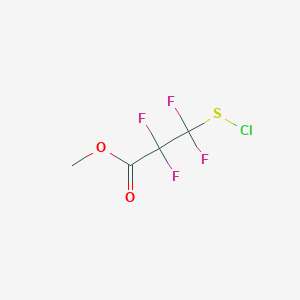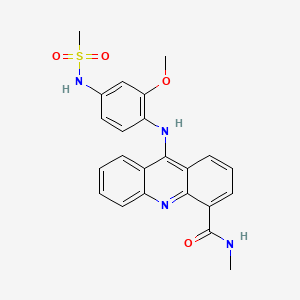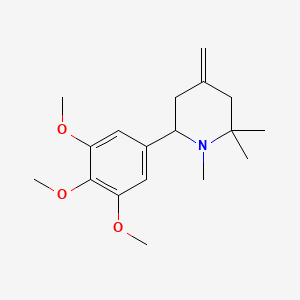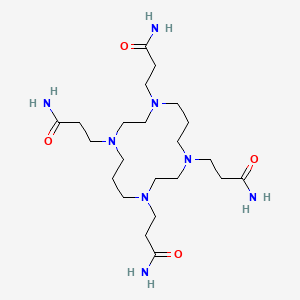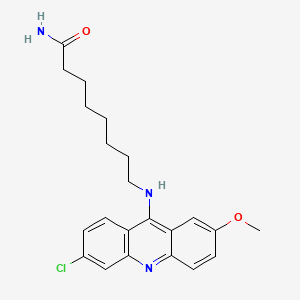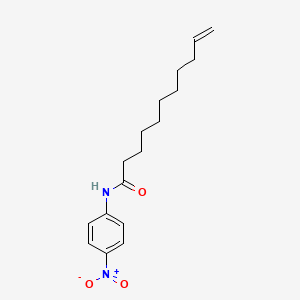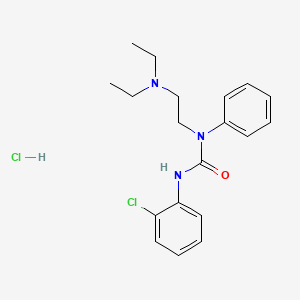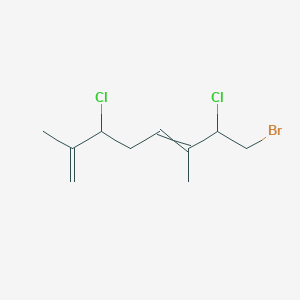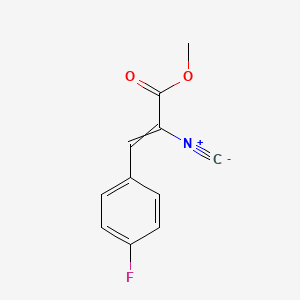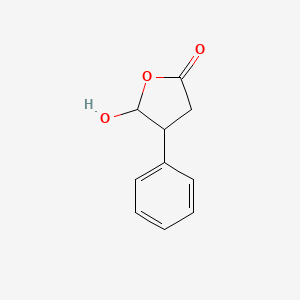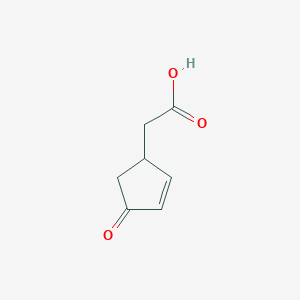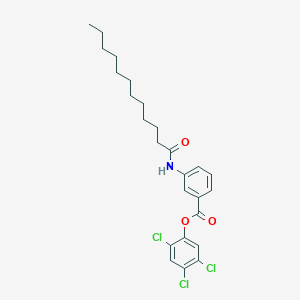
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate is a chemical compound known for its unique structure and properties It is composed of a trichlorophenyl group attached to a benzoate moiety through a dodecanoylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate typically involves the reaction of 2,4,5-trichlorophenol with 3-(dodecanoylamino)benzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors equipped with temperature and pH control systems. The product is then purified through various techniques such as crystallization, distillation, or chromatography to achieve the required quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The trichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dodecanoylamino linkage may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl 3-(dodecanoylamino)benzoate, known for its use as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide.
2,4,5-Trichloroaniline: A compound with similar structural features, used in the synthesis of dyes and pigments.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long dodecanoylamino chain enhances its lipophilicity, making it more effective in certain applications compared to its simpler analogs.
Propriétés
Numéro CAS |
79564-99-1 |
|---|---|
Formule moléculaire |
C25H30Cl3NO3 |
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) 3-(dodecanoylamino)benzoate |
InChI |
InChI=1S/C25H30Cl3NO3/c1-2-3-4-5-6-7-8-9-10-14-24(30)29-19-13-11-12-18(15-19)25(31)32-23-17-21(27)20(26)16-22(23)28/h11-13,15-17H,2-10,14H2,1H3,(H,29,30) |
Clé InChI |
VGBUXLYKDCJEHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


